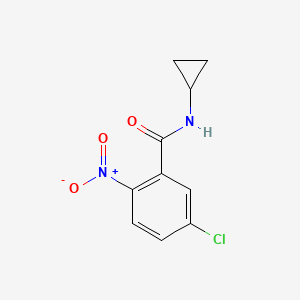

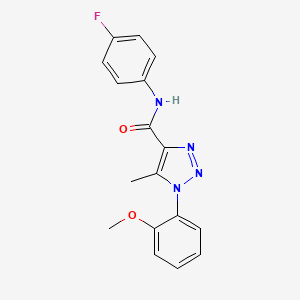

5-chloro-N-cyclopropyl-2-nitrobenzamide

カタログ番号 B2372928

CAS番号:

355383-67-4

分子量: 240.64

InChIキー: KTIKUVKUIPKCSR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-chloro-N-cyclopropyl-2-nitrobenzamide” is a chemical compound with the molecular formula C10H9ClN2O3 . It has a molecular weight of 240.64 . This compound is of interest in scientific research due to its diverse range of potential applications.

Molecular Structure Analysis

The molecular structure of “5-chloro-N-cyclopropyl-2-nitrobenzamide” consists of a benzamide core with a nitro group at the 2-position, a chlorine atom at the 5-position, and a cyclopropyl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis

“5-chloro-N-cyclopropyl-2-nitrobenzamide” is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available sources.科学的研究の応用

Synthesis and Molecular Docking Studies

- Compounds similar to 5-chloro-N-cyclopropyl-2-nitrobenzamide have been synthesized and analyzed for their potential as antidiabetic agents. These compounds demonstrated inhibitory activity against enzymes like α-glucosidase, indicating their possible use in diabetes treatment. Molecular docking studies reveal interactions with enzyme active sites, highlighting their therapeutic potential (Thakral, Narang, Kumar, & Singh, 2020).

Cancer Chemopreventive Potential

- Derivatives of this compound, such as GW9662, have been explored for their potential as cancer chemopreventive agents. Studies have assessed mutagenicity and pharmacokinetics in animal models, suggesting their possible role in cancer prevention. However, their efficacy and bioavailability in clinical settings require further investigation (Kapetanovic et al., 2012).

Hypoxia-Selective Cytotoxicity

- Research on regioisomers of 5-chloro-N-cyclopropyl-2-nitrobenzamide has explored their use as hypoxia-selective cytotoxins for cancer treatment. These compounds show potential in targeting hypoxic tumor cells, a common characteristic of solid tumors. This selectivity is attributed to their one-electron reduction potentials, which vary based on nitro group disposition (Palmer et al., 1996).

Crystal and Molecular Structure Analysis

- Analogs of 5-chloro-N-cyclopropyl-2-nitrobenzamide have been studied for their crystal and molecular structures, providing insights into their chemical properties and potential interactions. Such studies are crucial for understanding the compound's behavior in biological systems and its potential for drug development (Thimmegowda et al., 2008).

Anticestodal Drug Modification

- Modifications of similar compounds have been researched for enhancing their antihelminthic effect. This includes studying reactions with higher amines and piperazine to form water-soluble salts while retaining pharmacophoric groups, which could lead to improved treatments for helminthic infections (Galkina et al., 2014).

Potential Against Human African Trypanosomiasis

- Halo-nitrobenzamide derivatives, closely related to 5-chloro-N-cyclopropyl-2-nitrobenzamide, have shown potential in inhibiting the proliferation of Trypanosoma brucei brucei. This suggests their possible application in treating human African trypanosomiasis (Hwang et al., 2010).

Safety and Hazards

特性

IUPAC Name |

5-chloro-N-cyclopropyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-6-1-4-9(13(15)16)8(5-6)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIKUVKUIPKCSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2372847.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2372850.png)

![2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372851.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)

![2,4-Dimethyl 3-{2-[4-(diphenylmethyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2372856.png)

![Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2372865.png)

![Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372868.png)